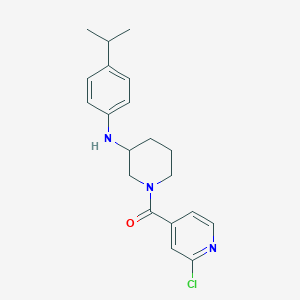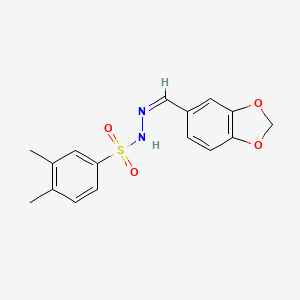![molecular formula C24H27NO4 B4963232 methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate, also known as Boc-Pip-Keto-Me, is a chemical compound used in scientific research. It belongs to the class of piperidine derivatives and has a molecular weight of 427.54 g/mol.
Mechanism of Action
Methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me has been shown to improve glucose tolerance and insulin sensitivity in animal models. It also exhibits anti-inflammatory and antioxidant properties. Additionally, methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me has been shown to inhibit the proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me in lab experiments is its specificity for DPP-IV inhibition. It does not inhibit other enzymes involved in glucose metabolism, making it a useful tool for studying the role of DPP-IV in glucose homeostasis. However, methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me has limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
Future research on methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me could include the development of more soluble analogs to improve its utility in lab experiments. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the role of DPP-IV inhibition in the pathogenesis of various diseases could be further explored to identify new targets for drug development.
Conclusion:
In conclusion, methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me is a piperidine derivative used in scientific research to study the mechanism of action of DPP-IV inhibitors. It has been shown to exhibit antitumor activity and improve glucose control in animal models. While it has some limitations in terms of solubility, it remains a useful tool for investigating the role of DPP-IV in glucose homeostasis and the development of new therapies for various diseases.
Synthesis Methods
The synthesis of methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me involves the reaction of Boc-Pip-NH-Boc with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain Boc-Pip-Hydrazide. Finally, the hydrazide is reacted with methyl acetoacetate to produce methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me.
Scientific Research Applications
Methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me is primarily used in scientific research to study the mechanism of action of piperidine derivatives. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate-Me has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
methyl 5-oxo-5-[3-(4-phenylbenzoyl)piperidin-1-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-29-23(27)11-5-10-22(26)25-16-6-9-21(17-25)24(28)20-14-12-19(13-15-20)18-7-3-2-4-8-18/h2-4,7-8,12-15,21H,5-6,9-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZLSRQTZQUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-5-oxopentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4963178.png)
![N,N-diethyl-4-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B4963185.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)

![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)

![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)